MFCD05693264
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Overview
Description
MFCD05693264 is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a phenoxy group, and a purinone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD05693264 involves several steps, starting from readily available precursors. The process typically includes:
Formation of the purinone core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxypropyl and phenoxypropyl groups: These groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride and appropriate alkyl halides.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
MFCD05693264 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
MFCD05693264 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD05693264 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-3-phenoxypropyl acrylate: Shares the phenoxypropyl group but differs in the core structure.
3(2H)-Pyridazinone derivatives: Similar in having multiple functional groups but with a different core.
Uniqueness
The uniqueness of MFCD05693264 lies in its specific combination of functional groups and the purinone core, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-(2-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-11-5-4-6-14(7-11)29-10-13(26)9-24-15-16(21-18(24)20-8-12(2)25)23(3)19(28)22-17(15)27/h4-7,12-13,25-26H,8-10H2,1-3H3,(H,20,21)(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBZPVQMOMXBHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCC(C)O)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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